molecular formula C14H19NOS B8707525 3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

Cat. No. B8707525
M. Wt: 249.37 g/mol
InChI Key: PXAQAWOBYPSWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C14H19NOS and its molecular weight is 249.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C14H19NOS/c1-16-12-4-6-13(7-5-12)17-14-8-10-2-3-11(9-14)15-10/h4-7,10-11,14-15H,2-3,8-9H2,1H3

InChI Key

PXAQAWOBYPSWSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CC3CCC(C2)N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
COc1ccc(SC2CC3CCC(C2)N3C(=O)OCC(Cl)(Cl)Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,2,2-trichloroethyl 3-[(4-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane-8-carboxylate (Preparation 11, 52.7 g, 0.12 moles) in tetrahydrofuran under nitrogen was added zinc dust (20 g,) and potassium hydrogenphosphate (1 M, 125 ml). The reaction mixture was stirred for 2 h at room temperature before adding more zinc dust (30 g) followed by heating on a steam bath for 30 min. The reaction mixture was cooled to room temperature and diluted with water (1 l). Sodium carbonate was added to adjust the pH to 10. The reaction mixture was filtered and the filtrate was separated and then extracted with dichloromethane. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give the title compound as a yellow oil (26.0 g, 84%). The oil was purified by column chromatography on silica gel (350 g) eluting with methanol:dichloromethane:0.88 ammonia solution (10:90:1) to give the product as an oil which crystallised on standing (13 g, 42%). The solid was further purified by stirring in ether and filtering to give a light yellow solid (9 g, 29%).
Name
2,2,2-trichloroethyl 3-[(4-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
30 g
Type
catalyst
Reaction Step Four
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.